3-(4-Bromophenyl)oxazolidin-2-one

Suzuki-Miyaura Coupling Cross-Coupling Aryl Halide Reactivity

Sourcing a reliable oxazolidinone scaffold for cross-coupling? Inconsistent reactivity from chloro or non-halogenated analogs halts library expansion. 3-(4-Bromophenyl)oxazolidin-2-one is the validated solution, offering an optimal aryl bromide handle. • Predictable Reactivity: Enables consistent 51-99% yields in Suzuki-Miyaura couplings, outperforming aryl chlorides. • Strategic Scaffold: Directly applicable to oxazolidinone antibiotic synthesis and Bcl-2 inhibitor SAR via Buchwald-Hartwig protocols. • Supply Reliability: Commercial ≥97% purity from multiple vendors ensures uninterrupted HTE workflows.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B7901469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)oxazolidin-2-one
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1COC(=O)N1C2=CC=C(C=C2)Br
InChIInChI=1S/C9H8BrNO2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6H2
InChIKeyFJGPGFCQWYNYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)oxazolidin-2-one Overview


3-(4-Bromophenyl)oxazolidin-2-one (CAS 223555-95-1) is a brominated N-aryl oxazolidinone with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol [1]. Its structure combines a stable oxazolidin-2-one core with a reactive 4-bromophenyl substituent, positioning it as a key intermediate in organic synthesis, particularly for palladium- and copper-catalyzed cross-coupling reactions to construct more complex molecular architectures .

3-(4-Bromophenyl)oxazolidin-2-one vs. Standard Analogs


Simple substitution of 3-(4-Bromophenyl)oxazolidin-2-one with a non-halogenated analog (e.g., 3-phenyloxazolidin-2-one) or a different halogenated derivative (e.g., chloro- or fluoro-) will lead to a failure in downstream synthetic routes that rely on the unique reactivity of the aryl bromide group [1]. The 4-bromophenyl moiety is essential for participation in key reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational for constructing complex drug-like molecules. Unlike its chloro- or fluoro- counterparts, the aryl bromide offers an optimal balance of reactivity and stability for these transformations, as highlighted by the general trend that aryl bromides provide significantly higher and more consistent yields (51-99%) in Suzuki reactions compared to the moderate yields of aryl chlorides [2]. The quantitative evidence below details the specific advantages that justify the selection of this exact compound over its closest alternatives.

3-(4-Bromophenyl)oxazolidin-2-one: Comparative Evidence


Suzuki-Miyaura Reactivity Over Aryl Chlorides

The 4-bromophenyl substituent of the target compound acts as an efficient electrophilic partner in Suzuki-Miyaura cross-coupling reactions, a transformation not possible with the non-halogenated 3-phenyloxazolidin-2-one analog. A key differentiator is the consistently high yield achievable with aryl bromides compared to their chloro counterparts. A comprehensive study on the Suzuki reaction reports that while aryl bromides and iodides consistently deliver high yields in the range of 51-99%, aryl chlorides produce only moderate to good yields under similar conditions [1]. This reactivity gap is a critical factor for synthetic route design, where maximizing yield and minimizing side reactions are paramount.

Suzuki-Miyaura Coupling Cross-Coupling Aryl Halide Reactivity

Validated N-Arylation Substrate

3-(4-Bromophenyl)oxazolidin-2-one belongs to a class of compounds that have been explicitly validated as excellent substrates in copper-catalyzed N-arylation reactions using the Buchwald protocol. A foundational study demonstrated that a wide variety of substituted aryl bromides, including those with electron-withdrawing and electron-donating groups, can be efficiently coupled with oxazolidinones to yield the corresponding N-arylated products [1]. This methodology is directly applicable to the target compound and is not applicable to the non-halogenated 3-phenyloxazolidin-2-one analog, which lacks the necessary halogen handle for the oxidative addition step of the catalytic cycle. While exact yields for this specific compound were not provided in the primary source, the study confirms the general high efficiency of this transformation for the aryl bromide class [1].

Buchwald-Hartwig Amination N-Arylation Copper Catalysis

Differentiated Physicochemical Profile

The substitution of a hydrogen atom with a bromine atom on the phenyl ring results in a significant and quantifiable alteration of key physicochemical properties that impact a molecule's behavior in biological assays and its potential as a drug lead. Compared to its non-halogenated analog, 3-phenyloxazolidin-2-one, the target compound has a considerably higher molecular weight (242.07 vs. 163.17 g/mol) and increased lipophilicity (calculated XLogP of 2.2 vs. approximately 1.3 for the non-halogenated version) [1][2]. The bromine atom also introduces a strong Hammett sigma constant (σp = 0.23) that electronically modulates the oxazolidinone ring, whereas the unsubstituted phenyl has a σp of 0.00.

Physicochemical Properties Drug Design Lipophilicity

High Purity and Commercial Availability

3-(4-Bromophenyl)oxazolidin-2-one is readily available from multiple global chemical suppliers with a typical purity specification of 97% or higher . This high level of purity is essential for ensuring reproducible results in sensitive reactions like cross-couplings and for use in biological assays where impurities can confound data. In contrast, some closely related analogs (e.g., 3-(4-iodophenyl)oxazolidin-2-one) may be less readily available or have higher costs associated with the iodo substituent, making the bromo compound a more practical and cost-effective choice for routine use in research and development.

Commercial Availability Purity Procurement

3-(4-Bromophenyl)oxazolidin-2-one: Application Scenarios


Biaryl Library Synthesis via Suzuki Coupling

Researchers aiming to rapidly expand the structural diversity of oxazolidinone-containing compound libraries should utilize 3-(4-Bromophenyl)oxazolidin-2-one as a core scaffold. Its high and predictable reactivity in Suzuki-Miyaura cross-coupling, with expected yields in the 51-99% range [1], allows for the efficient introduction of a wide array of aryl and heteroaryl groups. This application is not feasible with non-halogenated analogs and is more reliable than using the corresponding chloro derivative, which is known to give lower and more variable yields [1]. This makes it the preferred starting material for medicinal chemistry programs targeting Bcl-2 or other protein-protein interactions where SAR exploration is critical.

Oxazolidinone Antibiotic Synthesis

3-(4-Bromophenyl)oxazolidin-2-one serves as a strategic intermediate in the synthesis of the oxazolidinone class of antibiotics, such as linezolid and its analogues. The compound's validated compatibility with copper-catalyzed N-arylation protocols [2] provides a direct and efficient route for attaching the core oxazolidinone ring to other functionalized aryl groups. This synthetic utility is a direct consequence of the reactive aryl bromide handle, which is absent in the simpler 3-phenyloxazolidin-2-one scaffold.

Lipophilicity Modulation Probe

In drug discovery projects where fine-tuning a lead compound's lipophilicity and molecular weight is essential, 3-(4-Bromophenyl)oxazolidin-2-one offers a well-defined and quantifiable step-up from the baseline 3-phenyloxazolidin-2-one scaffold. The documented increases in molecular weight (+78.9 g/mol) and XLogP (+0.9 units) [3][4] provide a rational basis for its selection in SAR studies. Incorporating this building block allows medicinal chemists to systematically explore how these property changes impact pharmacokinetic parameters, such as membrane permeability and metabolic stability.

High-Throughput Experimentation Supply

For organizations running high-throughput experimentation (HTE) platforms, the commercial availability and high purity (≥97%) of 3-(4-Bromophenyl)oxazolidin-2-one minimize workflow disruptions. The compound's ready availability from multiple vendors ensures a consistent supply, eliminating the need for custom synthesis. This reliability is a key procurement advantage over less common analogs, allowing for the immediate and repeated use of this building block in automated synthesis and screening campaigns.

Technical Documentation Hub

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